4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid
Description
Historical Context of Pyrimidine Carboxylic Acid Derivatives in Organic Chemistry
Pyrimidine carboxylic acids emerged as critical intermediates in the mid-20th century, with early studies focusing on their synthesis for nucleotide analog development. The foundational work by Rider et al. (1942) demonstrated the feasibility of synthesizing pyrimidine-5-carboxylic acid derivatives through oxidative methods, paving the way for functionalization at the 2-, 4-, and 5-positions. These efforts were driven by the need to mimic natural pyrimidines like orotic acid, which plays a central role in nucleotide biosynthesis.
By the 2010s, advances in regioselective substitution techniques enabled the incorporation of halogenated and alkyl groups into the pyrimidine ring. For instance, Xiang et al. (2016) synthesized 2-alkylthio-4-sulfonamide pyrimidine hydroxamic acids, highlighting the importance of electron-withdrawing groups (e.g., trifluoromethyl) in enhancing biological activity. Concurrently, Löffler et al. (2015) elucidated the biochemical relevance of pyrimidine derivatives, emphasizing their potential as enzyme inhibitors or prodrug candidates. The introduction of branched alkyl chains, such as isopropyl groups, marked a shift toward optimizing pharmacokinetic properties through steric shielding of the carboxylic acid moiety.
Structural Significance of Isopropyl and Trifluoromethyl Substituents
The trifluoromethyl group (-CF₃) at position 2 and the isopropyl group (-CH(CH₃)₂) at position 4 introduce distinct electronic and steric effects:
Electronic Effects
- The -CF₃ group is strongly electron-withdrawing, polarizing the pyrimidine ring and increasing the acidity of the carboxylic acid at position 5. This polarization enhances reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.
- Computational studies of analogous compounds (e.g., pyrimidine-4-carboxylic acid) reveal that electron-withdrawing substituents reduce π-electron density at the nitrogen atoms, altering hydrogen-bonding capabilities.
Steric and Metabolic Considerations
- The isopropyl group creates a bulky environment at position 4, shielding the ring from enzymatic degradation. This property is critical in drug design, where metabolic stability directly impacts bioavailability.
- X-ray crystallography of pyrimidine-4-carboxylic acid derivatives shows that alkyl substituents influence molecular packing via van der Waals interactions, which can stabilize crystalline phases.
Table 1: Comparative Effects of Substituents on Pyrimidine Derivatives
| Substituent | Position | Electronic Effect | Steric Impact |
|---|---|---|---|
| -CF₃ | 2 | Electron-withdrawing | Moderate |
| -CH(CH₃)₂ | 4 | Weakly donating | High |
Nomenclature and IUPAC Classification
The systematic name 4-isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid follows IUPAC guidelines:
- Parent structure : Pyrimidine (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3).
- Substituents :
- A trifluoromethyl group (-CF₃) at position 2.
- An isopropyl group (-CH(CH₃)₂) at position 4.
- A carboxylic acid (-COOH) at position 5.
The numbering of the pyrimidine ring begins with the nitrogen at position 1 and proceeds clockwise. The suffix "-carboxylic acid" denotes the functional group at position 5, while prefixes specify the substituents in ascending numerical order. This nomenclature ensures unambiguous identification across synthetic and regulatory contexts.
For example, the parent compound pyrimidine-5-carboxylic acid (CAS RN 4595-61-3) lacks the isopropyl and trifluoromethyl groups but shares the carboxylic acid moiety. The addition of these substituents reflects a deliberate strategy to modulate reactivity and interaction profiles for targeted applications.
Properties
CAS No. |
914201-22-2 |
|---|---|
Molecular Formula |
C9H9F3N2O2 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
4-propan-2-yl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H9F3N2O2/c1-4(2)6-5(7(15)16)3-13-8(14-6)9(10,11)12/h3-4H,1-2H3,(H,15,16) |
InChI Key |
GAKSCPNNFHCXNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylation and Cyclization Strategy
Core Reaction Pathway
A two-step strategy combines trifluoromethylation of a pyrimidine precursor with subsequent cyclization to introduce the isopropyl and carboxylic acid groups. This approach is validated by methodologies in patent CN106187911A and US20140135497A1 .
Step 1: Trifluoromethylation
Uracil derivatives are trifluoromethylated using sodium trifluoromethanesulfinate (CF₃SO₂Na) and organic peroxides (e.g., tert-butyl hydroperoxide, TBHP) in aqueous media. This step forms 5-trifluoromethyluracil (5-TFU) , a key intermediate.
Reaction Conditions :
Step 2: Cyclization and Functionalization
5-TFU undergoes cyclization with trifluoroacetamidine in the presence of dehydrating agents (e.g., P₂O₅, H₂SO₄) to form the pyrimidine core. Subsequent reactions introduce the isopropyl and carboxylic acid groups.
Example Protocol :
Grignard Reagent-Mediated Substitution
Targeting Position 4 for Isopropyl Group
This method leverages halogenated pyrimidine intermediates (e.g., 2-chloro-5-bromo-pyrimidine) and Grignard reagents to install the isopropyl group at position 4.
Key Steps :
- Halogenation : Synthesize 2-chloro-5-bromo-pyrimidine via chlorination of uracil derivatives.
- Grignard Addition : React with isopropyl magnesium bromide in THF or 2-MeTHF at −70°C to −40°C.
- Boc Protection : Treat intermediates with tert-butyl dicarbonate (Boc₂O) to stabilize the isopropyl group.
- Deprotection and Hydrolysis : Remove Boc groups and hydrolyze esters to obtain the carboxylic acid.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Grignard Reagent | Isopropyl MgBr (1.2 eq) | |
| Solvent | THF or 2-MeTHF | |
| Temperature | −70°C to −40°C | |
| Yield (HPLC Purity) | 82–91% |
One-Pot Cyclocondensation
Direct Synthesis from Acyclic Precursors
A streamlined approach from CN106187911A employs ethyl pyruvate and dimethylformamide dimethyl acetal to generate a butenoic ester intermediate, followed by cyclization with trifluoroacetamidine.
Reaction Sequence :
- Butenoic Ester Formation : React ethyl pyruvate with dimethylformamide dimethyl acetal in DMF at 25°C.
- Trifluoromethylation : Treat with trifluoroacetamidine under reflux in ethanol.
- Isopropyl Introduction : Introduce isopropyl groups via alkylation or Grignard reactions post-cyclization.
- Carboxylic Acid Formation : Hydrolyze ester groups using HCl or NaOH.
Critical Parameters :
| Step | Conditions | Yield |
|---|---|---|
| Butenoic Ester | 45°C, vacuum distillation | 62% |
| Cyclization | Reflux, 2h | 82% |
| Hydrolysis | HCl/H₂O, 5h | 98.3% |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Trifluoromethylation + Cyclization | High yield, well-documented intermediates | Multistep, requires strict temperature control |
| Grignard Substitution | Direct isopropyl introduction, high purity | Cryogenic conditions, limited solvent options |
| One-Pot Cyclocondensation | Minimal purification steps, cost-effective | Requires precise stoichiometry |
Data Tables
Summary of Key Reagents and Conditions
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding esters or amides, while reduction of the pyrimidine ring may produce partially or fully reduced derivatives.
Scientific Research Applications
4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the inhibition of enzyme activity or modulation of receptor function, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
The following analysis compares 4-isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid with structurally related pyrimidine derivatives, focusing on substituent effects, synthesis, and properties.
Substituent Effects and Functional Group Variations
Key Observations :
- Electronic Effects : The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity at adjacent positions compared to the methyl (-CH₃) group in .
- Biological Relevance : Sulfonyl (-SO₂Me) and fluorophenyl groups (as in ) are common in drug design for target binding and metabolic resistance, whereas the carboxylic acid (-COOH) in the target compound may facilitate salt formation or hydrogen bonding.
Physicochemical Properties
- Solubility : The carboxylic acid group (-COOH) improves aqueous solubility compared to ester derivatives (e.g., ethyl esters in ), though the isopropyl group may counteract this by increasing hydrophobicity.
- Stability : Trifluoromethyl groups generally enhance thermal and oxidative stability relative to methylsulfanyl (-SMe) or hydroxy (-OH) substituents .
Biological Activity
4-Isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring with an isopropyl group at position 4 and a trifluoromethyl group at position 2, with a carboxylic acid functional group at position 5. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
Research suggests that compounds containing pyrimidine structures can exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Specifically, the mechanism of action for 4-isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid may involve:
- Inhibition of Enzymatic Activity : Similar to other pyrimidine derivatives, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. For example, studies have shown that certain pyrimidine derivatives effectively suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Modulation of Signaling Pathways : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways, influencing processes such as pain sensitization and inflammation .
Biological Activity Data
| Activity Type | Effect | IC50/ED50 Values | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 inhibition | 0.04 μmol (comparable to celecoxib) | |
| Antimicrobial | Bacterial inhibition | TBD | |
| Anticancer | Cell proliferation inhibition | TBD |
Case Studies
- Anti-inflammatory Effects : A study investigating various pyrimidine derivatives demonstrated that compounds similar to 4-isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid significantly reduced inflammation in animal models. The derivatives exhibited potent inhibition of COX enzymes and reduced levels of inflammatory mediators such as nitric oxide and prostaglandins .
- Antimicrobial Activity : Research has indicated that certain pyrimidine derivatives can exhibit antimicrobial properties against a range of pathogens. While specific data for the compound is limited, its structural analogs have shown promising results against bacteria and fungi .
- Anticancer Potential : Preliminary studies suggest that pyrimidine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The exact effects of 4-isopropyl-2-trifluoromethyl pyrimidine-5-carboxylic acid on cancer cells are still under investigation but warrant further exploration due to the structural similarities with known anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the pyrimidine core and substituents significantly influence the biological activity of these compounds. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
